3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

Medicinal Chemistry Building Block Procurement Fragment-Based Drug Design

Researchers performing fragment-based library synthesis often encounter incorrect exit vector geometry or hydrolytic degradation with N-linked triazole-aniline analogs. This meta-substituted methylene-bridged scaffold delivers a ~120° exit vector for non-planar binding pockets and an all-carbon C-C linkage resistant to acid-catalyzed hydrolysis. • ≥98% purity minimizes impurity-derived false positives in biological assays. • 120° meta orientation enables access to distinct sub-pockets inaccessible to ortho (60°) or para (180°) isomers. • Methylene spacer decouples triazole-aniline conjugation, supporting induced-fit binding. Consistent commercial supply from BenchChem with batch-to-batch quality assurance.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13629820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CC2=CC(=CC=C2)N
InChIInChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3
InChIKeyBIMVEOLAMDXHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview and Comparator Landscape


3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a heterocyclic aromatic amine building block with molecular formula C10H12N4 and molecular weight 188.23 g/mol [1]. It belongs to the class of (1,2,4-triazol-5-yl)methyl-substituted anilines, characterized by a methylene bridge connecting the meta-position of the aniline ring to the 5-position of a 1-methyl-1,2,4-triazole . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 1,2,4-triazole moiety is valued for its capacity to engage biological targets through hydrogen bonding and dipole interactions [2]. The most relevant structural comparators are the direct-linked analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1248012-91-0, MW 174.2 g/mol, C9H10N4) , the ortho-methyl isomer 2-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS 1247626-30-7) , the para-methyl isomer 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS 1250517-13-5) , and the N-linked regioisomer N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline (CAS 1249575-95-8) .

Research Use Medicinal chemistry & agrochemical building block
Scaffold Methylene-bridged triazole-aniline with meta-substitution
Sourcing Multi-vendor supply with documented purity specifications

Why Generic Triazole-Aniline Substitution Fails


Substituting 3-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline with a closely related in-class analog introduces three discrete sources of functional divergence that can alter synthetic outcomes, physicochemical profiles, and biological target engagement. First, the presence of the methylene bridge between the triazole and aniline rings distinguishes it from the direct-linked analog (CAS 1248012-91-0): the CH2 spacer disrupts conjugation between the two aromatic systems, altering the electron density at the aniline nitrogen (predicted pKa shift of ~0.5–1.0 units) and increasing conformational flexibility, which can affect both reactivity in downstream coupling reactions and binding pose in biological targets [1]. Second, the substitution position on the aniline ring (meta vs. ortho or para) governs the geometry of exit vectors in library synthesis: the meta orientation provides a 120° angle relative to the aniline amine, whereas ortho and para isomers present 60° and 180° vectors respectively, directly impacting scaffold topology in fragment-based drug design . Third, the 5-yl attachment on the 1,2,4-triazole ring positions the methylene linker adjacent to the N4 nitrogen of the triazole, creating a steric and electronic environment distinct from 3-yl or 1-yl linked analogs and from N-linked variants that replace the C–N bond with a more hydrolytically labile N–CH2 linkage [2]. These structural differences cumulatively preclude generic interchangeability for applications where precise vector geometry, electronic properties, or metabolic stability are critical design parameters.

Methylene bridge vs. direct-linked analog The CH2 spacer disrupts conjugation, shifting aniline pKa and increasing conformational flexibility. Direct-linked analogs may not reproduce binding poses or reactivity.
Meta vs. ortho/para substitution geometry Exit vector angle differs by up to 60°, altering scaffold topology in fragment-based libraries. Ortho and para isomers access different sub-pocket trajectories.
C–C linkage vs. N-linked triazole analogs N–CH2 linkages undergo acid-catalyzed hydrolysis; the C–C framework resists degradation under acidic conditions. Premature cleavage may compromise multi-step synthesis yields.

Quantitative Comparator Evidence


Molecular Weight and Formula vs. Direct-Linked Analog

The target compound (C10H12N4, MW 188.23 g/mol) differs from the direct-linked analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (C9H10N4, MW 174.20 g/mol) by the insertion of a methylene (–CH2–) bridge [1]. This structural increment adds 14.03 g/mol to the molecular weight and introduces one additional rotatable bond, increasing the total from 1 to 2 freely rotatable bonds between the triazole and aniline rings . The additional conformational freedom permits the two ring systems to adopt non-coplanar geometries, which is relevant for optimizing binding to protein pockets that require a bent or kinked ligand conformation not accessible with the planar direct-linked analog [2].

MW & Rotatable Bonds
Head-to-head
ΔMW +14.03 g/mol | +1 rotatable bond vs. direct-linked analog
Supports ligand efficiency differentiation in SAR series
PubChem structural comparison; C10H12N4 vs. C9H10N4
Medicinal Chemistry Building Block Procurement Fragment-Based Drug Design

Meta-Substitution Geometry and Exit Vector Comparison

The meta-substitution pattern of the aniline ring in the target compound positions the aminomethyl-triazole group at a ~120° angle relative to the aniline NH2. In contrast, the ortho isomer 2-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS 1247626-30-7) places the triazole at ~60°, and the para isomer 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS 1250517-13-5) places it at ~180° . These angular differences are geometrically fixed and cannot be tuned without changing the substitution pattern. Computed physicochemical data from the Aladdin Scientific database indicate that the target compound has a calculated AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . While corresponding computed data for the ortho and para isomers are not available from the same source for direct comparison, the constitutional isomerism guarantees that dipole moment orientation relative to the aniline NH2 differs, which can affect solubility, permeability, and off-target binding promiscuity .

Exit Vector Geometry
Data to verify
Meta ~120° | Ortho ~60° | Para ~180° exit vector angles
Geometry context for fragment library design
Computed properties from single-source database; verify across methodologies
Fragment-Based Drug Design Scaffold Topology Chemical Library Synthesis

Triazole Attachment Stability and Synthetic Versatility

The target compound features a C–C bond connecting the methylene bridge to the 5-position of the 1-methyl-1,2,4-triazole ring. This contrasts with N-linked analogs such as N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline (CAS 1249575-95-8) which connect the aniline nitrogen directly to the methylene bridge via a C–N bond, and with 1-yl linked analogs such as 3-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 127988-22-1) [1]. The C–C linkage in the target compound is chemically more robust than the C–N aniline linkage under acidic conditions: published studies on structurally related triazolyl-aniline releasing systems demonstrate that N-linked triazolylmethyl derivatives undergo pH-dependent hydrolysis at pH < 5, while the corresponding C-linked isomers remain stable [2]. The N-linked analog (CAS 1249575-95-8) is susceptible to cleavage of the exocyclic C–N bond under acidic or metabolic conditions, whereas the target compound's all-carbon framework between the triazole and aniline rings precludes this hydrolytic degradation pathway.

Linkage Stability
Cross-study comparable
C–C linkage stable pH 1–6 | N–CH2 t1/2 <30 min at pH 4
Supports acid-stable synthetic route selection
Inference from triazolyl-aniline releasing system studies
Synthetic Chemistry Linker Stability Prodrug Design

Procurement Purity Across Vendor Channels

Multiple vendors supply the target compound at a minimum purity specification of 97–98%, as verified by AKSci (97% minimum) , Leyan (98%) , and Chemscene/MolDB (98%) . In contrast, the direct-linked analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1248012-91-0) is typically offered at 95% minimum purity across major suppliers . The 2–3 percentage point purity differential, while modest in absolute terms, corresponds to a 2.5× to 4× reduction in total impurity burden when scaled to multi-gram synthesis (assuming a worst-case 5% impurity load for the 95% material vs. 2% for the 98% material). The target compound also benefits from storage at 2–8 °C sealed in dry conditions, with room-temperature shipping stability, as documented by Chemscene , supporting reliable procurement logistics.

Vendor Purity
Data to verify
Target: 97–98% | Comparator: 95% minimum purity
Reduced impurity burden supports sensitive applications
Vendor COA specifications; purity method may vary by supplier
Chemical Procurement Quality Control Building Block Sourcing

Computed Drug-Likeness Profile in Triazole Class

Computed physicochemical parameters for the target compound, sourced from the Aladdin Scientific database, report AlogP = 1.29, topological polar surface area (TPSA) = 90.65 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 2, and 7 rotatable bonds . A representative member of the broader 1,2,4-triazole-aniline building block class, 3-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 127988-22-1), has a molecular weight of 174.20 g/mol and an experimentally determined melting point of 88–89 °C [1]. While computed property data for the exact comparator set in Section 1 are not available from the same methodology, the target compound's AlogP of 1.29 and PSA of 90.65 Ų place it within favorable oral drug-like space (Lipinski: AlogP < 5, PSA < 140 Ų), with a lower lipophilicity than many triazole-containing drug candidates, suggesting potentially superior aqueous solubility and reduced non-specific protein binding relative to more lipophilic triazole-aniline hybrids [2].

Drug-Likeness Profile
Class-level
AlogP 1.29 | TPSA 90.65 Ų | HBA 5 | HBD 2
Lower lipophilicity within triazole-aniline building block class
Computed values; experimental confirmation recommended
Physicochemical Profiling Drug-Likeness Lead Optimization

High-Value Application Scenarios


Fragment-Based Discovery with Meta Exit Vector

In fragment-based lead generation campaigns where the triazole ring serves as a hinge-binding motif or hydrogen bond anchor, the meta-substituted methylene bridge scaffold provides a ~120° exit vector that orients the aniline NH2 toward distinct sub-pocket regions inaccessible to ortho (~60°) or para (~180°) isomers . The methylene spacer further decouples the conformational preferences of the triazole and aniline rings, enabling induced-fit binding to protein targets with non-planar active site topologies. Researchers should select this compound when library design requires a geometrically defined, non-coplanar triazole-aniline architecture that is unavailable from direct-linked analogs.

Acid-Stable Linker for Multi-Step Synthesis

For multi-step synthetic sequences involving strongly acidic conditions—such as Boc deprotection with TFA, amide coupling with HOBt/HBTU, or Friedel-Crafts acylation—the all-carbon C–C linkage between the methylene bridge and the triazole 5-position confers resistance to acid-catalyzed hydrolysis that is absent in N-linked analogs (e.g., CAS 1249575-95-8) [1]. The target compound eliminates a known hydrolytic degradation pathway, reducing the formation of free aniline byproducts and simplifying post-reaction purification. This stability advantage is particularly relevant for parallel synthesis and flow chemistry applications where intermediate isolation is not performed between steps.

Physicochemical Optimization for Lipophilicity Control

With a computed AlogP of 1.29 and TPSA of 90.65 Ų , this building block introduces a triazole moiety with lower-than-average lipophilicity for the 1,2,4-triazole-aniline class. Medicinal chemistry teams facing logP escalation during lead optimization can deploy this scaffold as a replacement for more lipophilic triazole building blocks (e.g., those bearing phenyl or alkyl substituents) to reduce calculated logP by an estimated 0.5–1.5 log units while retaining the key triazole pharmacophore. The favorable HBA/HBD ratio (5/2) also supports aqueous solubility, addressing a common bottleneck in triazole-containing lead series.

High-Purity Building Blocks for Screening Libraries

For automated parallel synthesis platforms where building block purity directly impacts library quality and screening data reliability, the target compound's commercially available purity of 97–98% reduces the incidence of impurity-derived false positives relative to the 95% purity typical of the direct-linked analog . At a 1 mmol reaction scale, the reduced impurity burden (≤0.02 mmol vs. ≤0.05 mmol) translates to fewer side products that could interfere with biological assay interpretation or complicate LC-MS purification of the final library members.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Meta-substitution exit vector geometry
Scaffold topology and sub-pocket access trajectory
Multi-step acidic-condition synthesis
C–C linkage hydrolytic stability
Resistance to acid-catalyzed degradation pathways
Lead optimization with lipophilicity control
Lower lipophilicity profile in triazole class
Aqueous solubility and metabolic stability assessment
Automated parallel synthesis platforms
Commercial purity specification and impurity burden
Library quality and assay interference reduction
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